

GNE-495: Application Notes and Protocols for High-Throughput Screening Assays

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Compound of Interest

Compound Name: GNE-495
Cat. No.: B15607992

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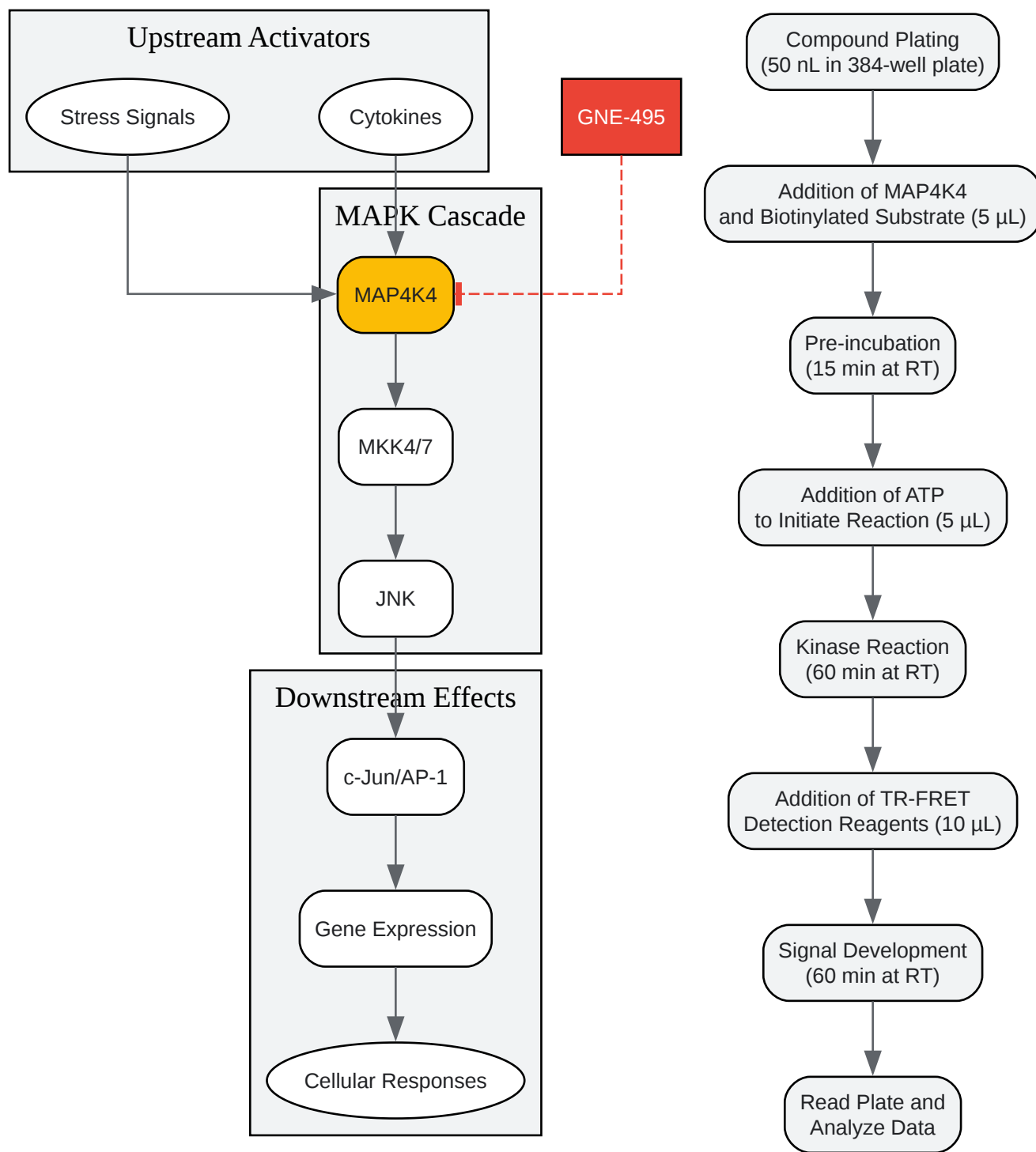
Introduction

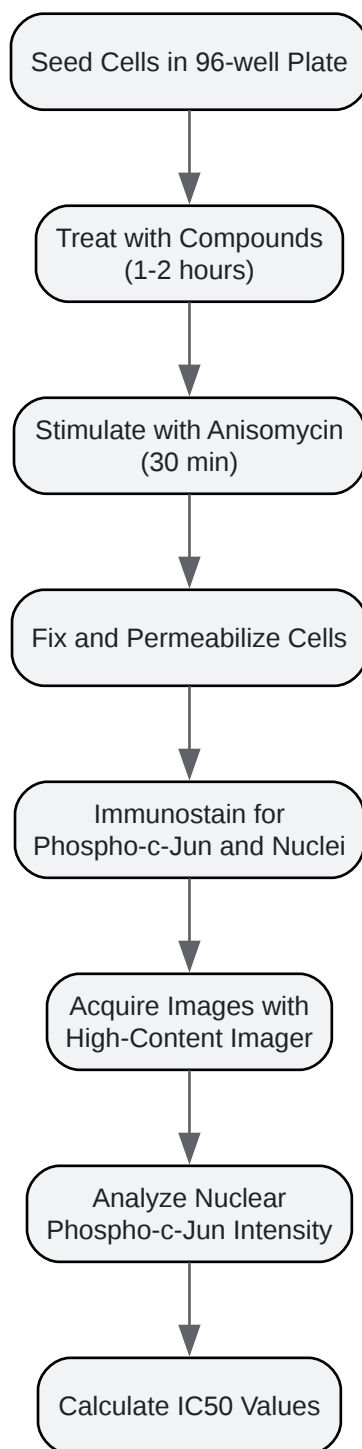
GNE-495 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase that plays a pivotal role in various cellular processes.^{[1][2][3]} As a member of the Ste20-like kinase family, MAP4K4 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in inflammation, apoptosis, and cell migration.^{[4][5][6][7]} Dysregulation of the MAP4K4 signaling cascade has been linked to several pathologies, including cancer and retinal angiogenesis, making it an attractive therapeutic target.^{[2][3]}

These application notes provide detailed protocols for the use of **GNE-495** in high-throughput screening (HTS) assays, enabling the identification and characterization of MAP4K4 inhibitors. Both biochemical and cell-based assay formats are described to offer flexibility and comprehensive evaluation of potential drug candidates.

Mechanism of Action and Signaling Pathway

GNE-495 exerts its inhibitory effect by targeting the ATP-binding site of MAP4K4, thereby preventing the phosphorylation of its downstream substrates.^[8] The primary signaling cascade affected by **GNE-495** is the JNK pathway. A simplified representation of this pathway is illustrated below.





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